

An In-Depth Technical Guide to Cefuracetime

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Compound of Interest

Compound Name: Cefuracetime

Cat. No.: B057775

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Introduction

Cefuracetime is a cephalosporin antibiotic. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and mechanism of action. Due to the limited availability of specific experimental data for **Cefuracetime** in publicly accessible literature, this guide also includes generalized experimental protocols relevant to this class of antibiotics, providing a framework for research and development activities.

Chemical Identity

IUPAC Name

(6R,7R)-3-(acetyloxymethyl)-7-[[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[1]

Synonyms and Identifiers

Cefuracetime is known by several other names and identifiers, crucial for its tracking and categorization in chemical and pharmaceutical databases.

Type	Identifier
Synonyms	Cefuracetima, Cefuracetimum, SKF 81367, Cefuroxime Sodium Impurity B [EP Impurity][1][2]
CAS Number	39685-31-9[1]
Molecular Formula	C17H17N3O8S[1][3]
Molecular Weight	423.4 g/mol [1][3]
InChIKey	YBHZVPYSEUQIII-DYJQDLSISA-N[1][3]
SMILES	CC(=O)OCC1=C(C(=O)O)N2C(=O)--INVALID-LINK--SC1)NC(=O)/C(=N\OC)/c3ccco3[3]

Physicochemical Properties

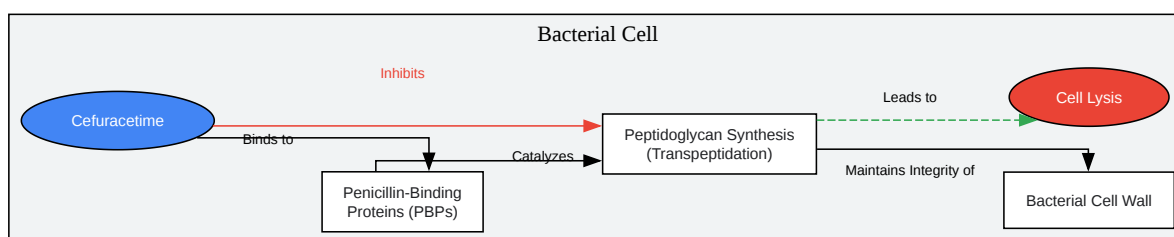
A summary of the key physicochemical properties of **Cefuracetime** is presented below. These properties are essential for understanding its behavior in biological systems and for formulation development.

Property	Value
Molecular Weight	423.4 g/mol [1][3]
XlogP (predicted)	0.4[4]
Monoisotopic Mass	423.07364 Da[4]
Physical Description	Off-White to Light Beige Solid (based on related compounds)

Mechanism of Action

As a member of the cephalosporin class of β -lactam antibiotics, **Cefuracetime** exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5][6] The process involves the following key steps:

- Targeting Penicillin-Binding Proteins (PBPs): **Cefuracetime** binds to and inactivates PBPs, which are enzymes essential for the final steps of peptidoglycan synthesis.[5][6][7] Peptidoglycan is a critical component that provides structural integrity to the bacterial cell wall.[5][7]
- Inhibition of Transpeptidation: Specifically, **Cefuracetime** inhibits the transpeptidase activity of PBPs.[7] This prevents the cross-linking of peptide chains within the peptidoglycan matrix. [5]
- Cell Lysis: The disruption of cell wall synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in bacterial cell lysis and death.[8]



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Caption: Mechanism of action of **Cefuracetime**.

Bioactivity and Pharmacokinetics

Specific quantitative data on the bioactivity (e.g., Minimum Inhibitory Concentrations - MICs) and pharmacokinetic profile of **Cefuracetime** are not readily available in the public domain. For research purposes, it is recommended to perform in vitro susceptibility testing and in vivo pharmacokinetic studies. As a reference, related second-generation cephalosporins like cefuroxime exhibit activity against a range of Gram-positive and Gram-negative bacteria.

Experimental Protocols

Detailed experimental protocols specific to **Cefuracetime** are not widely published. The following sections provide generalized methodologies for the synthesis, analysis, and biological evaluation of cephalosporin antibiotics, which can be adapted for **Cefuracetime**.

Synthesis of Cephalosporins (General Approach)

The synthesis of cephalosporin derivatives typically involves the acylation of the 7-aminocephalosporanic acid (7-ACA) nucleus with a desired side chain.

Materials:

- 7-Aminocephalosporanic acid (7-ACA)
- (2Z)-2-(furan-2-yl)-2-methoxyiminoacetic acid (side chain precursor)
- Acylating agent (e.g., oxalyl chloride or a carbodiimide)
- Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
- Base (e.g., triethylamine, N,N-diisopropylethylamine)
- Reagents for work-up and purification (e.g., ethyl acetate, brine, silica gel for chromatography)

Procedure:

- **Activation of the Side Chain:** The carboxylic acid of the side chain precursor is activated to form a more reactive species, such as an acid chloride or an active ester. This is typically achieved by reacting the acid with an activating agent in an anhydrous solvent at a controlled temperature (e.g., 0 °C).
- **Acylation Reaction:** The activated side chain is then added to a solution of 7-ACA and a base in an anhydrous solvent. The reaction is stirred at a controlled temperature until completion, which can be monitored by thin-layer chromatography (TLC).
- **Work-up and Purification:** Upon completion, the reaction mixture is typically quenched with water or a mild acid. The product is extracted into an organic solvent, washed with brine, and dried over an anhydrous salt (e.g., sodium sulfate). The crude product is then purified using

a suitable technique, such as column chromatography on silica gel or recrystallization, to yield the final cephalosporin derivative.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the quantitative analysis of **Cefuracetime** in bulk drug substance and pharmaceutical formulations. A general HPLC method for a related cephalosporin, cefuroxime, is described below and can be optimized for **Cefuracetime**.^[9]

Instrumentation:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
- Data acquisition and processing software

Chromatographic Conditions (starting point for optimization):

- Mobile Phase: A mixture of a phosphate buffer and an organic modifier (e.g., acetonitrile or methanol). The pH of the buffer and the ratio of the solvents should be optimized for optimal separation.
- Flow Rate: Typically 1.0 mL/min.
- Detection Wavelength: Based on the UV absorbance spectrum of **Cefuracetime**.
- Column Temperature: Ambient or controlled (e.g., 25 °C).
- Injection Volume: 10-20 µL.

Method Validation (as per ICH guidelines):

The optimized method should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Biological Evaluation: Antimicrobial Susceptibility Testing (Broth Microdilution)

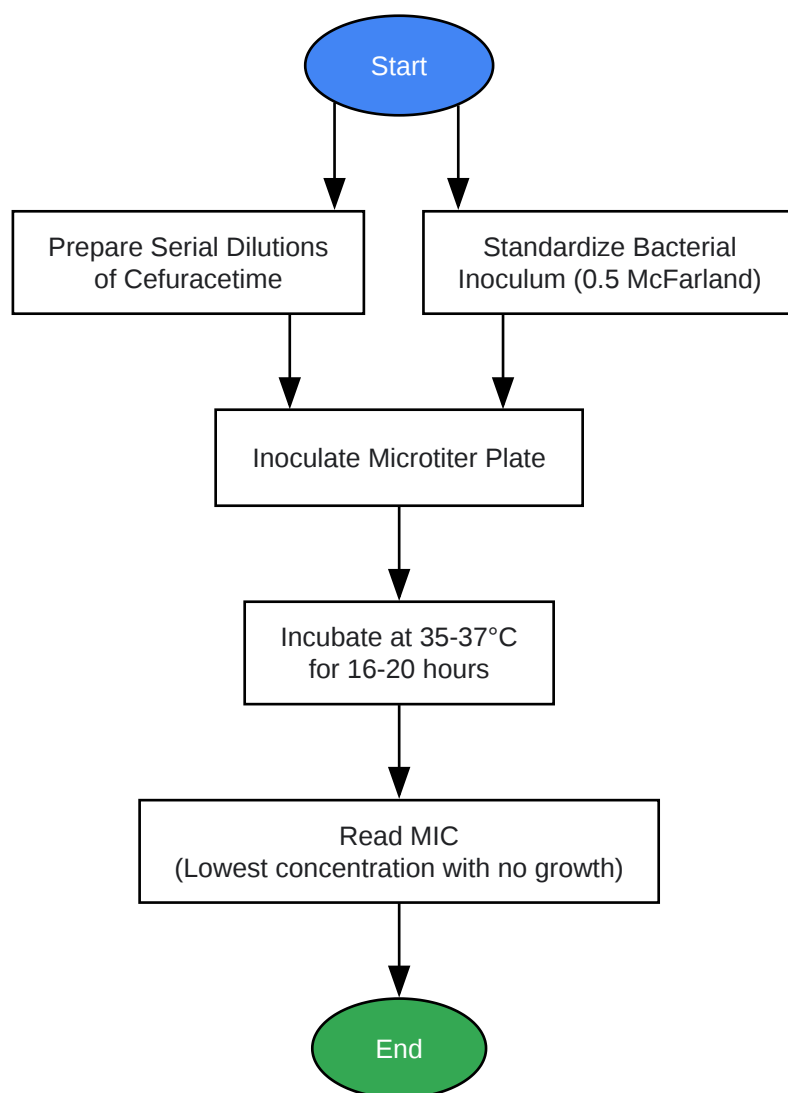
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Materials:

- **Cefuracetime** stock solution of known concentration
- Sterile 96-well microtiter plates
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Incubator

Procedure:

- Preparation of Antibiotic Dilutions: A serial two-fold dilution of **Cefuracetime** is prepared in CAMHB directly in the 96-well plate.
- Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5×10^5 colony-forming units (CFU)/mL.
- Controls: Positive (broth and bacteria, no antibiotic) and negative (broth only) controls are included on each plate.
- Incubation: The plates are incubated at 35-37 °C for 16-20 hours.
- Determination of MIC: The MIC is the lowest concentration of **Cefuracetime** that completely inhibits visible growth of the bacteria.



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